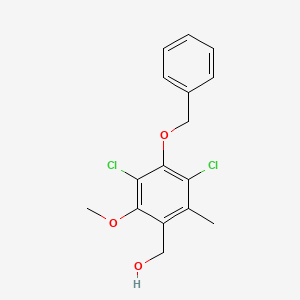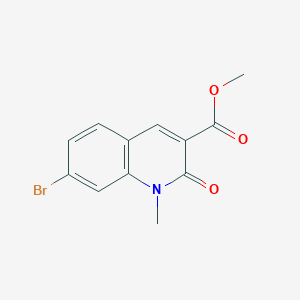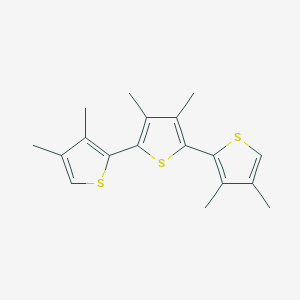
2,5-Bis(3,4-dimethylthiophen-2-yl)-3,4-dimethylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(3,4-dimethylthiophen-2-yl)-3,4-dimethylthiophene is a compound belonging to the thiophene family, characterized by its unique structure consisting of three thiophene rings. Thiophenes are heterocyclic compounds containing sulfur, and they are known for their aromatic properties. This specific compound is notable for its symmetrical structure and the presence of multiple methyl groups, which can influence its chemical behavior and applications.
Vorbereitungsmethoden
The synthesis of 2,5-Bis(3,4-dimethylthiophen-2-yl)-3,4-dimethylthiophene typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from commercially available thiophene derivatives. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to link the thiophene rings.
Reaction Conditions: The reactions are usually carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation. Solvents like tetrahydrofuran or dimethylformamide are often used, and the reactions are typically heated to facilitate the coupling process.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
2,5-Bis(3,4-dimethylthiophen-2-yl)-3,4-dimethylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiophene oxides or dioxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into dihydrothiophenes or tetrahydrothiophenes. Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the thiophene rings. Reagents such as bromine or chlorosulfonic acid can be used for halogenation or sulfonation, respectively.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield thiophene dioxides, while reduction can produce saturated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(3,4-dimethylthiophen-2-yl)-3,4-dimethylthiophene has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including polymers and organic semiconductors.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.
Industry: The compound is utilized in the development of materials for organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Wirkmechanismus
The mechanism of action of 2,5-Bis(3,4-dimethylthiophen-2-yl)-3,4-dimethylthiophene depends on its specific application:
Molecular Targets: In biological systems, the compound may interact with enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in cancer cell proliferation.
Pathways Involved: The pathways affected by the compound can vary, but they often involve key signaling cascades related to cell growth, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
2,5-Bis(3,4-dimethylthiophen-2-yl)-3,4-dimethylthiophene can be compared with other thiophene derivatives:
Similar Compounds: Examples include 2,5-dimethylthiophene, 3,4-dimethylthiophene, and 2,5-bis(thiophen-2-yl)thiophene.
Uniqueness: The presence of multiple methyl groups and the symmetrical structure of this compound make it unique. These features can influence its reactivity and the types of interactions it can participate in, distinguishing it from other thiophene derivatives.
Eigenschaften
Molekularformel |
C18H20S3 |
|---|---|
Molekulargewicht |
332.6 g/mol |
IUPAC-Name |
2,5-bis(3,4-dimethylthiophen-2-yl)-3,4-dimethylthiophene |
InChI |
InChI=1S/C18H20S3/c1-9-7-19-15(11(9)3)17-13(5)14(6)18(21-17)16-12(4)10(2)8-20-16/h7-8H,1-6H3 |
InChI-Schlüssel |
URTQCDXIJLVJOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC(=C1C)C2=C(C(=C(S2)C3=C(C(=CS3)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


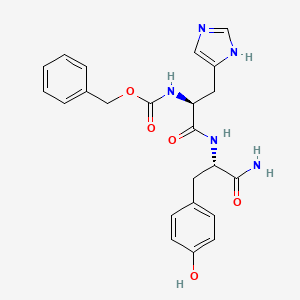
![Stannane, trimethyl[3-(methylthio)-2-thienyl]-](/img/structure/B15198498.png)
![[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrochloride](/img/structure/B15198509.png)

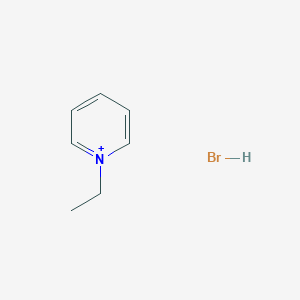
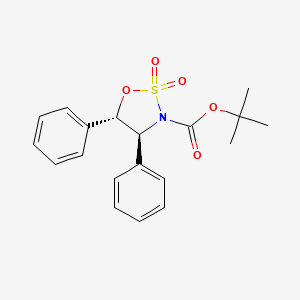


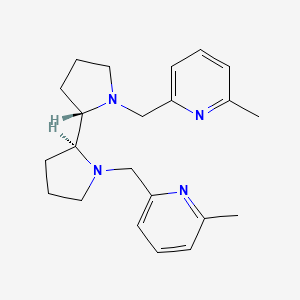
![2,7-dimethylpyrimido[4,5-d]pyrimidine-4(3H)-thione](/img/structure/B15198551.png)
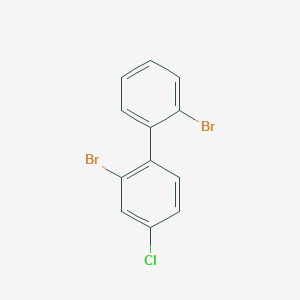
![C,C'-Bis(1,1-dimethylethyl) N,N'-[(3-hydroxypentyl)carbonimidoyl]bis[carbamate]](/img/structure/B15198562.png)
